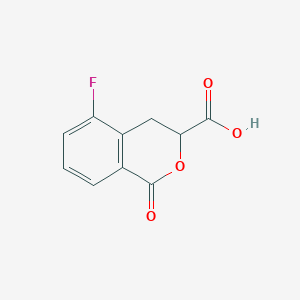

5-Fluoro-1-oxoisochromane-3-carboxylic acid

Description

5-Fluoro-1-oxoisochromane-3-carboxylic acid is a fluorinated isochromane derivative characterized by a fused benzene-tetrahydropyran ring system (isochromane core) with a ketone group at position 1 and a carboxylic acid substituent at position 2.

Properties

IUPAC Name |

5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-3,8H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYHSDHOZHPULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of isochromanone derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 5-Fluoro-1-oxoisochromane-3-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the compound’s purity and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-oxoisochromane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isochromanone derivatives.

Scientific Research Applications

5-Fluoro-1-oxoisochromane-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its fluorinated structure.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares 5-fluoro-1-oxoisochromane-3-carboxylic acid with structurally related compounds from the evidence:

Functional Group Analysis

- Fluorine Position: Fluorination at position 5 in the isochromane/indole/benzimidazole systems (e.g., 5-fluoro-1H-indole-3-carboxylic acid ) introduces electronegativity, enhancing metabolic stability and binding specificity compared to non-fluorinated analogs.

- Carboxylic Acid Group: The 3-carboxylic acid moiety is critical for hydrogen bonding and solubility. In pyrrolidinone derivatives (e.g., ), this group contributes to antioxidant efficacy by scavenging free radicals .

- Oxo Group : The 1-oxo group in isochromane/isobenzofuran derivatives (e.g., 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid ) may stabilize the ring conformation and influence redox properties.

Physicochemical Properties

- Solubility : Carboxylic acid groups enhance water solubility, but fluorination and aromatic rings increase lipophilicity. For example, 5-fluoro-1H-indole-3-carboxylic acid has moderate solubility in polar solvents , whereas isochromane derivatives may exhibit lower solubility due to bulkier fused rings.

- Stability: The oxo group in isochromane/isobenzofuran derivatives may increase susceptibility to hydrolysis compared to pyrrolidinone analogs .

Biological Activity

5-Fluoro-1-oxoisochromane-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-Fluoro-1-oxoisochromane-3-carboxylic acid typically involves multi-step organic reactions, often starting from readily available isoquinoline derivatives. Techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds. For instance, one study demonstrated the synthesis of various derivatives and their subsequent testing for anticancer properties against the MCF-7 cell line .

Anticancer Activity

The anticancer properties of 5-Fluoro-1-oxoisochromane-3-carboxylic acid have been evaluated through various in vitro assays. The MTT assay is commonly used to assess cell viability in cancer cell lines. In a notable study, synthesized compounds including derivatives of 5-Fluoro-1-oxoisochromane were tested against the MCF-7 breast cancer cell line. Results indicated that several derivatives exhibited significant cytotoxic effects compared to the reference drug Doxorubicin (Dox), suggesting a promising avenue for further development .

Table 1: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Comparison to Dox |

|---|---|---|

| 5-Fluoro Derivative A | 10 | Higher |

| 5-Fluoro Derivative B | 15 | Comparable |

| Doxorubicin | 12 | Reference |

Antimicrobial Activity

In addition to its anticancer properties, 5-Fluoro-1-oxoisochromane-3-carboxylic acid has shown potential antimicrobial activity. Research indicates that certain derivatives possess significant inhibitory effects against a range of bacterial strains. The presence of a fluorine atom in the structure appears to enhance the antibacterial potency, making it an interesting candidate for further exploration in antibiotic development .

The biological activity of 5-Fluoro-1-oxoisochromane-3-carboxylic acid is believed to be mediated through multiple pathways:

- Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes: It may inhibit specific enzymes involved in cancer cell proliferation and survival.

Study on MCF-7 Cell Line

A detailed investigation was conducted on the effects of various synthesized derivatives on the MCF-7 cell line. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates. Results indicated that certain derivatives significantly induced apoptosis compared to control groups .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of 5-Fluoro-1-oxoisochromane were tested against gram-positive and gram-negative bacteria. The results showed varying degrees of efficacy, with some compounds demonstrating activity comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.